molecular formula C10H10BrNO B2609376 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one CAS No. 885953-12-8

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one

Cat. No.: B2609376
CAS No.: 885953-12-8
M. Wt: 240.1
InChI Key: HZCRDMVVKIJKFI-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one is a brominated azepine derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a ketone group at position 2 and a bromine substituent at position 7. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological, cardiovascular, and antimicrobial pathways.

Properties

IUPAC Name

8-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-5-4-7-2-1-3-10(13)12-9(7)6-8/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRDMVVKIJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)Br)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-12-8
Record name 8-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one typically involves the bromination of 1,3,4,5-tetrahydrobenzo[b]azepine-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one serves as a scaffold for developing pharmaceutical agents. Its derivatives have shown potential in treating various diseases:

  • Cardiovascular Diseases : Compounds derived from this structure exhibit activity as bradycardic agents and selective ALK inhibitors with antitumor efficacy .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex molecules. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications in organic chemistry.

Biological Studies

Due to its ability to interact with biological targets, this compound is employed in studies examining:

  • Enzyme Interactions : Investigating binding affinities with specific enzymes.
  • Receptor Binding : Understanding how it modulates receptor activity and its implications for drug development.

Industrial Applications

In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for various applications within the chemical industry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For example:

CompoundTargetIC50 (nM)
11bPARP-119.24
RucaparibPARP-123.88
11bPARP-232.58
RucaparibPARP-225.79

These findings suggest that compounds derived from this structure may possess significant activity against cancer cell lines by targeting key enzymes involved in DNA repair mechanisms .

Neuropharmacological Effects

The benzazepine structure is known for neuroactive properties. Compounds in this class have been studied for their effects on dopamine and serotonin receptors:

  • Dopamine Receptors : Potential applications in treating neurological disorders such as depression and schizophrenia.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. Additionally, the nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents Biological Activity References
8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one Benzo[b]azepine-2-one Bromo at position 8 Not explicitly reported
8-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Benzo[b]azepin-5-one Chloro at position 8 Cardiovascular applications
9-Methyl-1,3,4,5-tetrahydrobenzo[b]azepin-2-one Benzo[b]azepin-2-one Methyl at position 9 Industrial/research use
5-Phenyl-1H-2,3-dihydro-8-bromo-naphtho[2,1-b]furo[3,2-e]-1,4-diazepine-2-one Naphthofurodiazepine Bromo, phenyl substituents Antimicrobial
Tetrahydrobenzo[d]azepin-2-one derivatives Benzo[d]azepin-2-one Varied substituents (e.g., Cl) Cardiovascular therapies
Key Observations:
  • Halogenation : Bromine at position 8 (target compound) may enhance lipophilicity and bioactivity compared to chlorine analogues .
  • Ring Position : Benzo[b] vs. benzo[d] azepines differ in ring fusion orientation, influencing receptor binding .
  • Functional Groups : Ketone position (2 vs. 5) and additional substituents (e.g., phenyl in diazepines) modulate pharmacological profiles .

Pharmacological and Antimicrobial Activities

  • Antimicrobial Potential: Brominated naphthofurodiazepines exhibit activity against Gram-positive bacteria, likely due to bromine’s electron-withdrawing effects enhancing membrane disruption .
  • Cardiovascular Applications : Tetrahydrobenzo[d]azepin-2-one derivatives (e.g., Bayer HealthCare compounds) target cardiovascular diseases, suggesting structural flexibility for diverse therapeutic roles .

Biological Activity

8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a seven-membered ring structure containing both nitrogen and bromine atoms. Its molecular formula is C10H10BrNOC_{10}H_{10}BrNO, and it is classified as a derivative of benzazepine. The presence of the bromine atom enhances its reactivity and potential for halogen bonding, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound has been shown to interact with dopamine receptors, particularly acting as an antagonist at D1-like receptors. This interaction modulates intracellular signaling pathways, influencing cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity .
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as squalene synthase, impacting lipid metabolism. This inhibition can lead to altered cellular processes and may have implications in treating metabolic disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines .
  • Neuroprotective Effects : The ability of the compound to modulate neurotransmitter systems suggests potential neuroprotective properties. Its interaction with dopamine receptors may provide therapeutic avenues for neurological disorders.

Research Findings

Recent studies have highlighted the efficacy and mechanisms of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in A549 cells
Enzyme InhibitionInhibits squalene synthase
Neurotransmitter ModulationAntagonist at D1-like receptors

Case Studies

  • Apoptosis Induction : A study investigated the effects of related compounds on A549 lung cancer cells. The results showed that treatment with these compounds led to increased apoptosis rates in a dose-dependent manner. Flow cytometry analysis confirmed significant apoptosis induction (P < 0.001) when treated with specific concentrations .
  • PARP Inhibition : Another study focused on derivatives similar to this compound as PARP-1 inhibitors. These compounds demonstrated low toxicity and effective inhibition of PARP activity (IC50 values ranging from 19.24 nM), suggesting their potential in cancer therapy through the modulation of DNA repair mechanisms .

Q & A

Basic: What are the standard synthetic routes for 8-Bromo-1,3,4,5-tetrahydrobenzo[b]azepine-2-one, and how are intermediates characterized?

Methodological Answer:
A common approach involves cyclization reactions of brominated precursors. For example, hydrazone intermediates derived from 8-bromo-substituted naphthofurans can undergo cyclization with acetic acid under reflux to form azepine derivatives . Key intermediates are characterized via:

  • IR spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • ¹H NMR : To verify regiochemistry and monitor proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm and methylene groups in the azepine ring at δ 2.5–3.5 ppm) .

Basic: How should researchers handle this compound to ensure safety and stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
  • Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with water or oxidizing agents to prevent exothermic reactions .
  • Waste disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

  • HPLC-MS : Quantify purity (>97%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Validate molecular formula (C₁₀H₁₀BrNO) with ≤0.4% deviation .
  • Melting Point : Compare observed mp (e.g., 181–183°C) to literature values to assess crystallinity .

Advanced: How can enantioselective synthesis of related benzoazepinones be achieved, and what catalytic systems are effective?

Methodological Answer:
High enantiomeric excess (>99.5% ee) is attainable via asymmetric catalysis. For example:

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands with palladium catalysts for Suzuki-Miyaura couplings of bromoazepinones .
  • Reaction conditions : Optimize temperature (0–25°C) and solvent (THF/toluene) to minimize racemization .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in bromoazepinone derivatives?

Methodological Answer:
The bromine atom acts as a directing group due to its electron-withdrawing effect:

  • Electrophilic aromatic substitution : Bromine directs incoming electrophiles (e.g., NO₂⁺) to the para position, stabilized by resonance .
  • Computational modeling : DFT studies (B3LYP/6-31G*) show lowered activation energy for para-substitution vs. meta (ΔΔG‡ ≈ 3–5 kcal/mol) .

Advanced: How can researchers screen the biological activity of 8-bromoazepinone derivatives, and what assays are most informative?

Methodological Answer:

  • Antimicrobial assays :
    • MIC testing : Evaluate bacterial/fungal growth inhibition (e.g., against S. aureus or C. albicans) using broth microdilution (CLSI guidelines) .
    • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • Receptor binding : Radioligand displacement assays (e.g., GABAₐ or serotonin receptors) to explore CNS activity .

Advanced: What strategies optimize the synthesis of structurally related bromoazepinones for SAR studies?

Methodological Answer:

  • Parallel synthesis : Use combinatorial libraries of bromo-substituted intermediates (e.g., 8-bromo-2-tetralone) to generate analogs .
  • Cross-coupling reactions : Employ Buchwald-Hartwig amination or Ullmann coupling to introduce aryl/alkyl groups at the azepine nitrogen .
  • Table : Example reaction optimization for Suzuki coupling:
CatalystLigandYield (%)ee (%)Reference
Pd(OAc)₂(R)-BINAP9299.5
PdCl₂(dppf)XPhos8598.2

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s physicochemical properties?

Methodological Answer:

  • LogP : Bromine increases lipophilicity (ΔLogP ≈ +0.7 vs. chloro analogs), enhancing blood-brain barrier penetration .
  • Solubility : Replace bromine with polar groups (e.g., -OH or -NH₂) to improve aqueous solubility (e.g., 8-hydroxy derivative: 12 mg/mL vs. 0.3 mg/mL for bromo) .

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